YS-201

説明

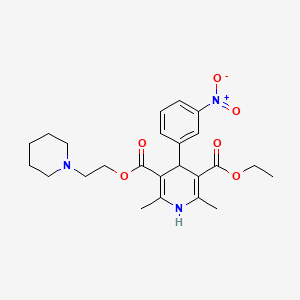

Structure

3D Structure

特性

IUPAC Name |

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSRZVRITCRLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910886 | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-42-2 | |

| Record name | Diperdipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPERDIPINE FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of YS-201

An In-depth Technical Guide on the Core Mechanism of Action of YS-ON-001

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the mechanism of action of YS-ON-001, an investigational immuno-oncology biologic developed by Yisheng Biopharma (now LakeShore Biopharma). The information presented is collated from preclinical and clinical research data.

Introduction to YS-ON-001

YS-ON-001 is a first-in-class immunostimulant designed for the treatment of advanced solid tumors.[1][2] It is based on the proprietary PIKA® immunomodulating technology platform, which centers on a synthetic analog of double-stranded RNA (dsRNA).[2][3] This technology is designed to augment both the innate and adaptive immune responses to fight cancer.[3] YS-ON-001 has been granted orphan drug designation by the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic and liver cancers.[3]

Core Mechanism of Action: Multi-Pathway Immune Activation

The primary mechanism of action of YS-ON-001 is the activation of multiple intracellular signaling pathways that are crucial for the recognition of viral pathogens, thereby mimicking a viral infection to trigger a robust anti-tumor immune response. It acts as a potent agonist for Toll-like receptor 3 (TLR3), melanoma differentiation-associated protein 5 (MDA5), and retinoic acid-inducible gene I (RIG-I).[3]

These proteins are pattern recognition receptors (PRRs) that play a vital role in the innate immune system by detecting pathogen-associated molecular patterns (PAMPs), such as the dsRNA that YS-ON-001 mimics.

Signaling Pathways Activated by YS-ON-001

YS-ON-001's engagement with TLR3, RIG-I, and MDA5 initiates a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines, and the activation of various immune cells.

-

TLR3 Signaling: Located in the endosomes of immune cells such as dendritic cells and macrophages, TLR3 recognizes extracellular dsRNA. Upon activation by YS-ON-001, TLR3 signals through the TRIF-dependent pathway, leading to the activation of transcription factors IRF3 and NF-κB. This results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.

-

RIG-I and MDA5 Signaling: These receptors are located in the cytoplasm and detect intracellular dsRNA. Their activation by YS-ON-001 leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which in turn activates IRF3/7 and NF-κB. This also culminates in the production of type I interferons and other cytokines.

Immunomodulatory Effects of YS-ON-001

The activation of the TLR3, RIG-I, and MDA5 pathways by YS-ON-001 results in a broad range of immunomodulatory effects that contribute to its anti-tumor activity.[4]

Key Immunomodulatory Effects of YS-ON-001

| Immune Cell/Component | Effect of YS-ON-001 | Reference |

|---|---|---|

| T Cells | Increases CD4+ and CD8+ T-cell responses. | [2] |

| Natural Killer (NK) Cells | Activates and increases the proportion of NK and NKT cells. | [2][4] |

| Macrophages | Regulates macrophage polarization. | [4] |

| Regulatory T cells (Tregs) | Suppresses and reduces the number of Tregs. | [2][4] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Reduces the number of MDSCs. | [2] |

| Cytokines | Induces the production of anti-tumor cytokines. | [4] |

| PD-L1 Expression | Promotes higher expression levels of PD-L1 in tumor tissues, potentially enhancing synergy with checkpoint inhibitors. |[2] |

These effects collectively work to overcome the immunosuppressive tumor microenvironment and enhance the ability of the patient's immune system to recognize and eliminate cancer cells.

Experimental Protocols: A General Overview

Detailed experimental protocols for YS-ON-001 are proprietary. However, based on the reported effects, key experiments to elucidate its mechanism of action would likely include the following:

In Vitro Immune Cell Activation Assays

-

Objective: To determine the effect of YS-ON-001 on the activation and function of various immune cell populations.

-

Methodology:

-

Isolate primary human immune cells (e.g., PBMCs, dendritic cells, NK cells, T cells) from healthy donor blood.

-

Culture the isolated cells in the presence of varying concentrations of YS-ON-001.

-

After a defined incubation period, assess cell activation markers (e.g., CD69, CD86 on dendritic cells; CD25, IFN-γ on T cells and NK cells) using flow cytometry.

-

Measure the secretion of cytokines (e.g., IFN-α, TNF-α, IL-12) in the culture supernatant using ELISA or multiplex cytokine assays.

-

In Vivo Murine Tumor Models

-

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of YS-ON-001 in a living organism.

-

Methodology:

-

Implant tumor cells (e.g., syngeneic models like MC38 colon adenocarcinoma or B16 melanoma) subcutaneously or orthotopically into immunocompetent mice.

-

Once tumors are established, treat mice with YS-ON-001 (via intramuscular, subcutaneous, or intratumoral injection) or a vehicle control.

-

Monitor tumor growth over time by caliper measurements.

-

At the end of the study, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze the composition and activation state of immune cells within the tumor microenvironment and periphery.

-

Analyze cytokine levels in the serum and tumor microenvironment.

-

Conclusion

YS-ON-001 represents a novel approach in cancer immunotherapy by leveraging the power of the innate immune system. Its mechanism of action, centered on the simultaneous activation of TLR3, RIG-I, and MDA5, leads to a comprehensive and multi-faceted anti-tumor immune response. This includes the modulation of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, and the activation of key effector immune cells. The ongoing clinical development of YS-ON-001 will further elucidate its therapeutic potential in treating patients with advanced solid tumors.

References

- 1. YS-ON-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Yisheng Biopharma Receives IND Clearance from China NMPA to Initiate Clinical Trial of YS-ON-001 in the Treatment of Advanced Solid Tumors [prnewswire.com]

- 3. Yisheng Biopharma and Tavotek Biotherapeutics Announce Strategic Research Alliance for Development of YS-ON-001/002 and Tavo-301/303 Combination Therapy for Cancer Treatment - BioSpace [biospace.com]

- 4. Yisheng Biopharma Announces New Breakthrough Results on YS-ON-001 in Multiple Solid Tumor Experiments [prnewswire.com]

YS-201: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-201, also known as Diperdipine, is a dihydropyridine-type calcium channel antagonist with the chemical formula C24H31N3O6. As a member of this class of drugs, this compound exhibits potent vasodilatory effects by blocking L-type calcium channels, making it a compound of interest for the potential treatment of cardiovascular conditions such as angina pectoris and hypertension. This technical guide provides a comprehensive overview of the structure, synthesis, and known pharmacological properties of this compound, including detailed experimental protocols and data presented for ease of comparison and replication.

Chemical Structure and Properties

This compound is chemically designated as 3-ethyl 5-(2-(piperidin-1-yl)ethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its structure is characterized by a central dihydropyridine ring, which is essential for its activity as a calcium channel blocker.

| Property | Value |

| IUPAC Name | 3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Synonyms | Diperdipine, this compound |

| CAS Number | 108852-42-2 |

| Molecular Formula | C24H31N3O6 |

| Molecular Weight | 457.5 g/mol |

| SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)--INVALID-LINK--[O-])C(=O)OCCN3CCCCC3)C)C |

Synthesis of this compound

The synthesis of this compound, like other dihydropyridine derivatives, is typically achieved through the Hantzsch dihydropyridine synthesis.[1][2][3] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.

General Hantzsch Dihydropyridine Synthesis Protocol

The Hantzsch reaction is a versatile method for the synthesis of dihydropyridines.[1][2][3] The general scheme involves the reaction of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

Experimental Workflow for Hantzsch Dihydropyridine Synthesis

Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Postulated Synthesis of this compound

Reactants:

-

3-Nitrobenzaldehyde

-

Ethyl acetoacetate

-

2-(Piperidin-1-yl)ethyl 3-aminocrotonate (as the nitrogen and second β-dicarbonyl source)

Postulated Experimental Protocol:

-

Reaction Setup: A mixture of 3-nitrobenzaldehyde, ethyl acetoacetate, and 2-(piperidin-1-yl)ethyl 3-aminocrotonate in a suitable solvent (e.g., ethanol or isopropanol) is prepared in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a calcium channel antagonist, specifically targeting L-type voltage-gated calcium channels (Ca_v1.2) predominantly found in vascular smooth muscle cells.[4] By blocking these channels, this compound inhibits the influx of extracellular calcium ions into the cells. This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.

The signaling cascade initiated by the binding of this compound to L-type calcium channels involves several downstream effects that contribute to its antihypertensive properties.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Caption: Signaling cascade of this compound leading to vasodilation and blood pressure reduction.

Pharmacological Data

While specific IC50 values for this compound from standardized assays are not widely published, its pharmacological profile is expected to be comparable to other dihydropyridine calcium channel blockers. These compounds typically exhibit high affinity for L-type calcium channels in vascular smooth muscle.

| Parameter | Expected Range/Effect | Reference Compound Example (Nifedipine) |

| IC50 (L-type Ca²⁺ channels) | Nanomolar to low micromolar range | ~10⁻⁸ M |

| Effect on Vascular Smooth Muscle | Potent relaxation and vasodilation | Strong vasodilation |

| Hemodynamic Effects | Reduction in systemic vascular resistance, decrease in blood pressure | Significant reduction in blood pressure |

Note on Experimental Protocols:

-

Calcium Channel Blocking Activity Assay: The potency of this compound can be determined using in vitro electrophysiological techniques such as the whole-cell patch-clamp method on isolated vascular smooth muscle cells.[5][6] This technique allows for the direct measurement of ion channel currents and the effect of the compound on these currents.

-

Cell Preparation: Vascular smooth muscle cells are isolated and cultured.

-

Electrophysiology: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit calcium currents.

-

Data Acquisition: The inward calcium currents are recorded in the absence and presence of varying concentrations of this compound.

-

Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the calcium current.

-

-

Vascular Reactivity Assay: The vasodilatory effect of this compound can be assessed using isolated arterial rings (e.g., rat aorta) mounted in an organ bath.

-

Tissue Preparation: Arterial rings are suspended in a physiological salt solution and pre-contracted with an agent like potassium chloride (KCl) or phenylephrine.

-

Drug Application: Cumulative concentrations of this compound are added to the bath.

-

Measurement: The relaxation of the arterial rings is measured isometrically.

-

Analysis: A concentration-response curve is generated to determine the EC50 value, representing the concentration of this compound that produces 50% of the maximal relaxation.

-

Conclusion

This compound (Diperdipine) is a dihydropyridine-based calcium channel antagonist with a clear mechanism of action involving the blockade of L-type calcium channels in vascular smooth muscle. Its synthesis can be achieved through the well-established Hantzsch reaction. Further detailed in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development to further explore the properties and applications of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 5. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 6. Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Solubility of ONC201 (Dordaviprone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC201, also known as dordaviprone, is a first-in-class, orally bioavailable small molecule of the imipridone class with promising anti-cancer properties. Initially identified as a TNF-related apoptosis-inducing ligand (TRAIL)-inducing compound, its mechanism of action is now understood to be multi-faceted, involving the antagonism of dopamine receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP). This technical guide provides a comprehensive overview of the chemical properties and solubility of ONC201, along with detailed experimental protocols and a visual representation of its core signaling pathways to support ongoing research and drug development efforts. It is important to note that the compound initially referred to as "YS-201" in the query is presumed to be a typographical error for "ONC201," the subject of this guide.

Chemical Properties of ONC201

ONC201 is a structurally unique, water-soluble, organic heterotricyclic compound. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |

| Synonyms | Dordaviprone, TIC10, NSC-350625 | |

| Molecular Formula | C₂₄H₂₆N₄O | |

| Molecular Weight | 386.49 g/mol | |

| CAS Number | 1616632-77-9 | |

| Appearance | White to beige crystalline solid | |

| Predicted pKa | 8.13 and 5.60 |

Solubility Profile

ONC201 exhibits solubility in various organic solvents and is also water-soluble, which is advantageous for its oral bioavailability. A recent study has also explored the use of nicotinamide to enhance its aqueous solubility and stability for pediatric oral solutions.

| Solvent | Solubility | Reference |

| Water | Soluble (as dordaviprone) | |

| DMSO | ≥16 mg/mL | |

| Ethanol | ≥10 mg/mL (with ultrasonic) | |

| DMF | 20 mg/mL | |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml |

Signaling Pathways and Mechanism of Action

ONC201 exerts its anti-cancer effects through a novel mechanism of action that involves the dual targeting of DRD2 and ClpP, leading to the induction of the integrated stress response (ISR) and subsequent tumor cell apoptosis.

DRD2 Antagonism and Akt/ERK Inhibition

ONC201 acts as a selective antagonist of the dopamine receptor D2 (DRD2), which is often overexpressed in cancer cells. This antagonism leads to the dual inactivation of the pro-survival kinases Akt and ERK. The inactivation of Akt and ERK results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a. In the nucleus, FOXO3a binds to the promoter of the TRAIL gene, inducing its transcription.

YS-201: An In-Depth Technical Review of Biological Activity and Targets

DISCLAIMER: Initial searches for "YS-201" did not yield a specific biological agent. However, extensive research suggests that the query likely refers to YL201 , a promising antibody-drug conjugate in clinical development. This guide will primarily focus on YL201, while also providing information on NEO-201 , another clinical-stage antibody-based therapeutic, to address potential nomenclature confusion.

YL201: A B7-H3-Targeting Antibody-Drug Conjugate

YL201 is an investigational antibody-drug conjugate (ADC) being developed by MediLink Therapeutics for the treatment of various solid tumors.[1][2] It is designed to selectively deliver a potent cytotoxic payload to cancer cells that overexpress the B7 homologue 3 (B7-H3) protein.

Core Components and Mechanism of Action

YL201 is a complex molecule composed of three key components:

-

A human anti-B7-H3 monoclonal antibody (Tambotatug): This antibody component provides the specificity of YL201, targeting it to tumor cells that have the B7-H3 protein on their surface.

-

A topoisomerase I inhibitor payload: This is the cytotoxic component of the ADC. Once internalized by the cancer cell, this payload inhibits topoisomerase I, an enzyme essential for DNA replication. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4][5]

-

A protease-cleavable linker (DL-01): This linker connects the antibody to the cytotoxic payload. It is designed to be stable in the bloodstream, but to be cleaved by proteases present in the tumor microenvironment, releasing the payload in the vicinity of the cancer cells.[6]

The mechanism of action of YL201 is initiated by the binding of the antibody component to B7-H3 on the surface of tumor cells. This is followed by the internalization of the ADC-B7-H3 complex. Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor. The released payload then exerts its cytotoxic effect by disrupting DNA replication, leading to the death of the cancer cell.

The TMALIN® Platform

YL201 is developed using MediLink Therapeutics' proprietary Tumor Microenvironment Activable Linker-payload (TMALIN®) platform.[1][7][8][9][10] This platform is designed to generate homogeneous ADCs with a high drug-to-antibody ratio (DAR), which can improve the therapeutic window. A key feature of the TMALIN® platform is the novel linker technology that allows for a dual cleavage mechanism, both extracellularly in the tumor microenvironment and intracellularly within lysosomes. This is intended to enhance the targeted delivery and release of the cytotoxic payload, potentially reducing systemic toxicity.[7][8][10]

Preclinical Biological Activity

Preclinical studies have demonstrated the potent anti-tumor activity of YL201.[6][11] In vitro studies have shown that YL201 can induce cell cycle arrest and apoptosis in B7-H3 expressing cancer cells.[6] In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models have shown that YL201 can cause tumor regression at well-tolerated doses.[6][11] Pharmacokinetic studies in monkeys have indicated that YL201 is highly stable in circulation, and safety evaluations have shown an acceptable safety profile with no significant off-target toxicity.[6]

Quantitative Preclinical Data for YL201

| Parameter | Cell Line/Model | Result | Reference |

| In Vitro Cytotoxicity | B7-H3-positive tumor cell lines | Potent cytotoxicity | [12] |

| IC50 | B7-H3-positive tumor cell lines | sub-nM range (for a similar B7-H3 ADC) | [12] |

| In Vivo Efficacy | CDX and PDX mouse models | Tumor regression | [6][11] |

| Pharmacokinetics | Monkeys | Highly stable in circulation | [6] |

| Safety | Monkeys | Acceptable safety profile | [6] |

Clinical Development and Efficacy

YL201 is currently being evaluated in Phase 1 and 2 clinical trials for the treatment of various advanced solid tumors, including small cell lung cancer (SCLC), nasopharyngeal carcinoma (NPC), and non-small cell lung cancer (NSCLC).[7][9] Clinical data presented to date have shown promising anti-tumor activity and a manageable safety profile.

Summary of Clinical Efficacy Data for YL201

| Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |

| Extensive-Stage SCLC | 68.1% | 6.2 months | [7][9][13] |

| Nasopharyngeal Carcinoma (NPC) | 47% | - | [14] |

| All Solid Tumors (Phase 1) | 44.6% | - | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Culture: B7-H3 positive and negative cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of YL201 or a control antibody for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

In Vivo Xenograft Model (General Protocol)

-

Cell Implantation: Human cancer cells (either from a cell line or a patient tumor) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives YL201 intravenously at a specified dose and schedule, while the control group receives a vehicle or control antibody.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition (TGI) is calculated.

NEO-201: A CEACAM5/6-Targeting Monoclonal Antibody

NEO-201 is a humanized IgG1 monoclonal antibody that targets variants of carcinoembryonic antigen-related cell adhesion molecules 5 and 6 (CEACAM5 and CEACAM6).[15] It was developed by Precision Biologics and has shown preclinical anti-tumor activity.

Mechanism of Action

NEO-201 exerts its anti-tumor effects through multiple mechanisms:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NEO-201 can bind to tumor cells expressing CEACAM5/6 and recruit natural killer (NK) cells to kill the tumor cells.[15][16][17]

-

Complement-Dependent Cytotoxicity (CDC): The binding of NEO-201 to tumor cells can also activate the complement system, leading to the formation of a membrane attack complex and lysis of the tumor cells.[15][17]

-

Blockade of CEACAM5-CEACAM1 Interaction: NEO-201 can block the interaction between CEACAM5 on tumor cells and CEACAM1 on NK cells. This interaction is an inhibitory signal for NK cells, so blocking it can enhance NK cell-mediated killing of tumor cells.[18]

Preclinical Biological Activity

Preclinical studies have demonstrated that NEO-201 has anti-tumor activity in various cancer models.

Quantitative Preclinical Data for NEO-201

| Parameter | Cell Line/Model | Result | Reference |

| In Vitro ADCC | AsPC-1, CFPAC-1 | Increased cell lysis with NEO-201 | [19] |

| In Vitro CDC | ASPC-1 | Dose-dependent cell lysis | [18] |

| In Vivo Efficacy | Pancreatic xenograft tumors | Attenuated tumor growth | [15][17] |

| Biodistribution | Xenograft-bearing mice | Preferential accumulation in tumor | [15] |

Experimental Protocols

ADCC Assay (General Protocol using LDH release)

-

Cell Preparation: Target tumor cells (e.g., AsPC-1, CFPAC-1) and effector cells (human PBMCs) are prepared.

-

Incubation: Target cells, effector cells, and NEO-201 are incubated together for a specific period (e.g., 4 hours).

-

LDH Measurement: The release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant is measured using a colorimetric assay.

-

Data Analysis: The percentage of specific cell lysis is calculated based on the LDH release in the presence of NEO-201 compared to controls.[19]

CDC Assay (General Protocol)

-

Cell Plating: Target cells are plated in a 96-well plate.

-

Treatment: Cells are treated with different concentrations of NEO-201 and a source of complement (e.g., rabbit complement).

-

Incubation: The plate is incubated for a specified time.

-

Viability Assessment: Cell viability is measured using a reagent like CellTiter-Glo®.

-

Data Analysis: The percentage of cell lysis is calculated relative to control wells.[18]

Conclusion

While the initial query for "this compound" was ambiguous, the available scientific literature strongly points to YL201 as the intended subject of interest. YL201 is a promising B7-H3-targeting ADC with a novel linker-payload technology that has demonstrated significant anti-tumor activity in both preclinical and clinical settings. Its targeted delivery of a topoisomerase I inhibitor represents a potent and selective approach to cancer therapy. NEO-201, a distinct therapeutic antibody targeting CEACAM5/6, also shows preclinical promise through its multifaceted immune-mediated mechanisms of action. Continued clinical development of both YL201 and NEO-201 will be crucial in determining their ultimate roles in the treatment of solid tumors.

References

- 1. MediLink Unveils Global Trial and Supply Deal for YL201 Combo Therapy [synapse.patsnap.com]

- 2. adcreview.com [adcreview.com]

- 3. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MediLink presents YL201 (B7H3 ADC) at ESMO 2024, with over 6-months PFS in SCLC, and showing pan-tumor benefits [prnewswire.com]

- 8. Medilink Therapeutics [medilinkthera.com]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Medilink Therapeutics [medilinkthera.com]

- 11. YL201 for Solid Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 12. macrogenics.com [macrogenics.com]

- 13. researchgate.net [researchgate.net]

- 14. ESMO 2024 – MediLink impresses in small-cell lung cancer | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 15. Preclinical Characterization of a Novel Monoclonal Antibody NEO-201 for the Treatment of Human Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. precision-biologics.com [precision-biologics.com]

- 19. researchgate.net [researchgate.net]

Initial In Vitro Profile of YS-201 (YL201): A B7-H3 Targeting Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

YS-201, also identified as YL201, is an investigational antibody-drug conjugate (ADC) developed by MediLink Therapeutics. This ADC is engineered to target B7-H3 (CD276), a transmembrane protein overexpressed in a wide array of solid tumors and associated with poor prognosis. This compound is comprised of a humanized anti-B7-H3 monoclonal antibody, a proprietary protease-cleavable linker, and a potent topoisomerase I inhibitor payload. This technical guide summarizes the initial in vitro studies that lay the groundwork for its clinical development, focusing on its mechanism of action and cytotoxic potential.

Mechanism of Action

The proposed mechanism of action for this compound involves a multi-step process initiated by the specific binding of the ADC to the B7-H3 antigen on the surface of cancer cells. Following this targeted binding, the this compound/B7-H3 complex is internalized by the tumor cell through endocytosis and trafficked to the lysosome. Within the acidic environment of the lysosome, the protease-cleavable linker is designed to be selectively cleaved, releasing the topoisomerase I inhibitor payload.

Once liberated within the cell, the payload exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). Furthermore, preclinical abstracts suggest that the released payload can diffuse across cell membranes to kill neighboring cancer cells that may not express B7-H3, a phenomenon known as the "bystander effect." This multi-faceted mechanism of action is depicted in the signaling pathway diagram below.

In Vitro Cytotoxicity

Quantitative data on the in vitro cytotoxicity of the this compound antibody-drug conjugate from peer-reviewed publications is not yet publicly available. However, a study on a small molecule also designated YL201, with the chemical name (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, has reported cytotoxic activity. It is crucial to note that this is a distinct entity from the this compound ADC. The reported half-maximal inhibitory concentration (IC50) for this small molecule is presented in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| YL201 (small molecule) | MDA-MB-231 | Breast Cancer | 4.92 ± 1.09[1][3][4][5] |

Key Experimental Protocols

While specific experimental details for the in vitro evaluation of this compound ADC are not yet published, the following are standard, generalized protocols for the types of assays typically used to characterize such molecules.

Cell Viability (MTT Assay)

This assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.[3]

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include appropriate vehicle and positive controls. Incubate for a predetermined period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[3]

-

Protocol:

-

Cell Treatment: Culture and treat cells with the test compound.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.[3]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide (PI) binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

-

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure PI binds only to DNA.

-

PI Staining: Resuspend the cells in a PI staining solution.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells in each cell cycle phase.

-

Summary and Future Directions

The initial in vitro data for this compound (YL201) suggests a promising mechanism of action for a B7-H3 targeting ADC. The described pathway of internalization, lysosomal payload release, and subsequent induction of DNA damage, cell cycle arrest, and apoptosis is a well-established paradigm for effective ADCs. While detailed quantitative data and specific protocols for the this compound ADC are not yet publicly available in peer-reviewed literature, the foundational understanding of its intended biological activity provides a strong rationale for its ongoing clinical investigation. Future publications of the comprehensive preclinical data package will be critical for a complete understanding of this compound's in vitro profile.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Amino-1,3-benzodioxole-5-carbaldehyde | 23126-68-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. YL-201 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. 4,7-Dimethoxy-5-methyl-1,3-benzodioxole | 165816-66-0 | Benchchem [benchchem.com]

Unraveling the Pharmacokinetic Profile of YS-201 (Diperdipine) in Preclinical Animal Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YS-201, also known as Diperdipine, is a dihydropyridine-type calcium channel antagonist that has been investigated for its potential therapeutic applications in cardiovascular diseases such as angina pectoris and hypertension. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—in relevant animal models is paramount for its preclinical development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in various animal models, details the experimental methodologies employed in these studies, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been characterized in rodent models, primarily in rats. The available data, while not exhaustive, provides key insights into its systemic exposure and disposition.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration | Intravenous Administration | Intraportal Administration |

| Dose | Not Specified | Not Specified | Not Specified |

| Bioavailability (F%) | 18.7%[1] | - | 44.3%[1] |

Data presented is based on available public information and may not represent a complete dataset.

The oral bioavailability of this compound in rats was found to be 18.7%.[1] Following intraportal administration, the bioavailability increased significantly to 44.3%, suggesting that this compound undergoes considerable first-pass metabolism in the liver.[1] Biliary excretion appears to be a minor route of elimination for this compound.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on standard practices for preclinical pharmacokinetic assessments.

Animal Models

-

Species: Male Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic screening. Other species, such as beagle dogs, may be used for non-rodent studies to assess inter-species differences.

-

Housing and Acclimation: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. An acclimation period of at least one week is standard before the commencement of any experimental procedures.

-

Fasting: For oral administration studies, animals are often fasted overnight (approximately 12 hours) with free access to water to ensure gastric emptying and minimize variability in drug absorption.

Dosing and Administration

-

Formulation: this compound is typically formulated in a vehicle suitable for the intended route of administration. For oral gavage, this might be a suspension or solution in a vehicle like carboxymethyl cellulose or polyethylene glycol. For intravenous administration, a sterile saline solution is commonly used.

-

Routes of Administration:

-

Oral (p.o.): The drug formulation is administered directly into the stomach using a gavage needle.

-

Intravenous (i.v.): The drug solution is administered via a cannulated vein, typically the tail vein in rats or a cephalic vein in dogs.

-

Intraportal (i.p.): For direct administration to the liver, cannulation of the portal vein is performed.

-

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. In rodents, this is often done via the tail vein or, for terminal studies, via cardiac puncture. Samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

-

Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides the necessary sensitivity and selectivity for quantifying drug concentrations in complex biological matrices.

Visualization of Key Processes

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

Caption: Workflow of a preclinical pharmacokinetic study.

Logical Relationship of this compound ADME Processes

Caption: ADME processes of orally administered this compound.

Conclusion

The available preclinical data on this compound (Diperdipine) indicates that it is orally bioavailable, albeit with significant first-pass metabolism in the liver. This technical guide has summarized the key pharmacokinetic parameters and provided an overview of the standard experimental protocols used to generate such data. The visualizations offer a clear depiction of the experimental workflow and the physiological processes governing the drug's disposition. Further comprehensive studies in multiple animal species are warranted to fully elucidate the ADME properties of this compound and to support its continued development.

References

In-Depth Technical Guide to YS-201 (Diperdipine)

CAS Number: 108852-42-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YS-201, also known as Diperdipine, is a potent dihydropyridine-type calcium channel blocker. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological effects, and relevant experimental data. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development. This compound primarily functions by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and subsequent cardiovascular effects. Emerging evidence also suggests potential anti-inflammatory and anti-proliferative properties, indicating a broader therapeutic potential. This guide summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its known signaling pathways.

Chemical and Physical Properties

This compound is a synthetic dihydropyridine derivative with the following chemical characteristics:

| Property | Value |

| IUPAC Name | 3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Molecular Formula | C₂₄H₃₁N₃O₆ |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 108852-42-2 |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Pharmacology

Mechanism of Action

This compound is a selective antagonist of L-type voltage-gated calcium channels, which are predominantly located in vascular smooth muscle cells and cardiac myocytes. By binding to these channels, this compound inhibits the influx of extracellular calcium ions into the cells. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.

Beyond its primary calcium channel blocking activity, research on analogous dihydropyridine compounds suggests that this compound may exert pleiotropic effects, including anti-inflammatory and anti-proliferative actions. These effects may be mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Pharmacodynamics

The principal pharmacodynamic effect of this compound is the reduction of systemic vascular resistance, leading to a decrease in blood pressure. Clinical studies on diperdipine have demonstrated significant hemodynamic effects in patients with coronary heart disease. Intravenous administration of diperdipine resulted in a marked reduction in systemic vascular resistance, an improvement in stroke index, and an enhanced left ventricular ejection fraction[1].

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion, are not extensively reported in the currently available public literature. Further studies are required to fully characterize its pharmacokinetic profile.

Quantitative Data

Table 1: Hemodynamic Effects of Intravenous Diperdipine in Patients with Coronary Heart Disease [1]

| Parameter | Control (Mean ± SEM) | Diperdipine (Mean ± SEM) | p-value |

| Heart Rate (beats/min) | 71 ± 3 | 77 ± 3 | < 0.01 |

| Mean Arterial Pressure (mmHg) | 99 ± 3 | 87 ± 3 | < 0.001 |

| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1583 ± 103 | 1042 ± 77 | < 0.001 |

| Cardiac Index (L/min/m²) | 2.8 ± 0.2 | 3.5 ± 0.2 | < 0.001 |

| Stroke Index (mL/beat/m²) | 40 ± 3 | 46 ± 3 | < 0.001 |

| Left Ventricular Ejection Fraction (%) | 56 ± 3 | 62 ± 3 | < 0.001 |

Experimental Protocols

In Vivo Hemodynamic Assessment

This protocol is based on the methodology used in a clinical study of intravenous diperdipine[1].

Objective: To evaluate the acute hemodynamic effects of this compound.

Subjects: Patients with documented coronary heart disease.

Procedure:

-

Perform right and left heart catheterization to obtain baseline hemodynamic measurements.

-

Administer this compound intravenously. The original study used a bolus of 0.03 mg/kg followed by an infusion of 0.3 mg/kg over 15 minutes.

-

Continuously monitor heart rate, systemic and pulmonary arterial pressures, and right atrial pressure.

-

Repeat hemodynamic measurements, including cardiac output (by thermodilution), at the end of the infusion.

-

Calculate systemic and pulmonary vascular resistance, stroke volume, and ejection fraction.

Data Analysis: Compare hemodynamic parameters before and after this compound administration using appropriate statistical tests (e.g., paired t-test).

In Vitro Vasorelaxation Assay

A general protocol for assessing the vasorelaxant effects of dihydropyridine calcium channel blockers on isolated arterial rings.

Objective: To determine the concentration-response relationship of this compound-induced vasorelaxation.

Materials:

-

Isolated arterial rings (e.g., rat aorta).

-

Organ bath system with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Force transducer and data acquisition system.

-

Contractile agent (e.g., phenylephrine or potassium chloride).

-

This compound stock solution.

Procedure:

-

Mount arterial rings in the organ bath and allow them to equilibrate under optimal tension.

-

Induce a stable contraction with a contractile agent (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).

-

Once a plateau is reached, add this compound cumulatively in increasing concentrations.

-

Record the relaxation response at each concentration.

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Plot the concentration-response curve and calculate the EC₅₀ value.

In Vitro Anti-Proliferative Assay on Vascular Smooth Muscle Cells (VSMCs)

This protocol is adapted from studies on other dihydropyridine calcium channel blockers like amlodipine[2][3].

Objective: To evaluate the effect of this compound on VSMC proliferation.

Materials:

-

Cultured vascular smooth muscle cells.

-

Cell culture medium and supplements.

-

Proliferation-inducing agent (e.g., platelet-derived growth factor, PDGF).

-

This compound stock solution.

-

Cell proliferation assay kit (e.g., MTT or BrdU incorporation assay).

Procedure:

-

Seed VSMCs in multi-well plates and allow them to adhere and become quiescent by serum starvation.

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Stimulate cell proliferation with a growth factor (e.g., PDGF).

-

After an appropriate incubation period, assess cell proliferation using a chosen assay method according to the manufacturer's instructions.

Data Analysis: Determine the inhibitory effect of this compound on VSMC proliferation and calculate the IC₅₀ value.

In Vitro Anti-inflammatory Assay - Cytokine Release

A general protocol to assess the potential anti-inflammatory effects of this compound.

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from immune cells.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).

-

Cell culture medium.

-

Inflammatory stimulus (e.g., lipopolysaccharide, LPS).

-

This compound stock solution.

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

Procedure:

-

Culture PBMCs or other immune cells in multi-well plates.

-

Pre-incubate the cells with different concentrations of this compound.

-

Stimulate the cells with an inflammatory agent (e.g., LPS).

-

After a suitable incubation time, collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines in the supernatants using ELISA kits.

Data Analysis: Compare the levels of cytokine release in this compound-treated cells to control cells and calculate the IC₅₀ for inhibition of cytokine release.

Signaling Pathways and Visualizations

Primary Mechanism of Action: L-type Calcium Channel Blockade

This compound directly blocks the influx of Ca²⁺ through L-type calcium channels in vascular smooth muscle cells. This leads to a decrease in intracellular Ca²⁺, preventing the activation of calmodulin and myosin light-chain kinase (MLCK), which results in vasodilation.

Caption: this compound mechanism of action on L-type calcium channels.

Potential Anti-Proliferative Signaling Pathway

Based on studies of other dihydropyridines, this compound may inhibit vascular smooth muscle cell proliferation by interfering with the MAPK/ERK signaling pathway, which is a key regulator of cell growth.

Caption: Potential anti-proliferative signaling pathway of this compound.

Potential Anti-Inflammatory Signaling Pathway

This compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory cytokines.

Caption: Potential anti-inflammatory signaling pathway of this compound.

Synthesis

The synthesis of diperdipine, a 1,4-dihydropyridine with asymmetrical ester functions, can be achieved through a Hantzsch-type reaction. A general approach involves the Michael addition of an aminocrotonic acid ester to an aralkylidene acetoacetic acid ester, followed by ring closure. Specifically for asymmetrically substituted derivatives like diperdipine, this method has been shown to yield compounds with superior coronary vasodilation and antihypertensive activity compared to their symmetrical counterparts[4].

A plausible synthetic route involves:

-

Reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form an ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate intermediate.

-

Condensation of this intermediate with 2-(piperidin-1-yl)ethyl 3-aminocrotonate.

Further details on a specific, optimized synthesis protocol for diperdipine (this compound) would require access to more specialized chemical literature or patents.

Conclusion

This compound (Diperdipine) is a potent dihydropyridine calcium channel blocker with significant vasodilatory effects, as demonstrated by its impact on hemodynamic parameters in a clinical setting. While its primary mechanism of action is well-understood to be the blockade of L-type calcium channels, emerging evidence from related compounds suggests potential for anti-proliferative and anti-inflammatory activities through modulation of the MAPK and NF-κB signaling pathways. This technical guide provides a comprehensive summary of the current knowledge on this compound, highlighting the available quantitative data and outlining key experimental protocols for its further investigation. Future research should focus on obtaining specific binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀), elucidating detailed pharmacokinetic profiles, and further exploring its pleiotropic effects to fully understand its therapeutic potential.

References

- 1. Acute hemodynamic effects of intravenous diperdipine, a new dihydropyridine derivative, in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of amlodipine on the growth of vascular smooth muscle cells of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the dihydropyridine class of compounds

An In-depth Technical Guide on the Dihydropyridine Class of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dihydropyridines (DHPs) are a cornerstone class of organic compounds, renowned for their profound impact on cardiovascular medicine.[1][2] Since their discovery, they have been extensively studied and developed, leading to a blockbuster family of drugs primarily used in the management of hypertension and angina pectoris.[3][4] Their mechanism of action, centered on the modulation of L-type voltage-gated calcium channels (LTCCs), has been a subject of intense research, revealing a sophisticated interplay between drug structure and pharmacological effect.[3][5] This technical guide provides a comprehensive overview of the dihydropyridine class, detailing their core mechanism of action, structure-activity relationships, therapeutic applications, and the key experimental protocols used in their evaluation.

Core Mechanism of Action

The principal pharmacological effect of dihydropyridines is the blockade of L-type voltage-gated calcium channels.[5][6] These channels are critical for regulating the influx of calcium into cells, a process that governs a multitude of physiological functions, including vascular smooth muscle contraction and cardiac muscle contractility.[5][6] Dihydropyridines bind to the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[5] This binding is allosteric and state-dependent, with DHPs exhibiting a higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding contributes to their vascular selectivity, as the smooth muscle cells in blood vessels have a more depolarized resting membrane potential, leading to a higher proportion of channels in the inactivated state.

The binding of a dihydropyridine molecule to the LTCC stabilizes the channel in a non-conducting state, thereby reducing the influx of calcium into the cell. In vascular smooth muscle, this reduction in intracellular calcium leads to relaxation and vasodilation, resulting in a decrease in blood pressure.[7] In cardiac muscle, the blockade of LTCCs can lead to a reduction in contractility (negative inotropy). However, many dihydropyridines exhibit a degree of vascular selectivity, minimizing their effects on the heart at therapeutic doses.[3]

Structure-Activity Relationships (SAR)

The pharmacological properties of dihydropyridines are intricately linked to their chemical structure. The core 1,4-dihydropyridine ring is essential for activity. Key structural features that influence the potency and selectivity of DHP compounds include:

-

The 4-Aryl Group: The nature and substitution pattern of the aryl ring at the 4-position of the dihydropyridine ring are critical for activity. Electron-withdrawing groups on the aryl ring generally enhance antagonist activity.[8]

-

Ester Groups at C3 and C5: The presence of ester groups at the 3 and 5 positions of the dihydropyridine ring is important for optimal activity. The nature of these ester groups can influence the pharmacokinetic properties of the molecule.[8]

-

Substituents at C2 and C6: Small alkyl groups, such as methyl groups, at the 2 and 6 positions are generally preferred for good activity.

Therapeutic Applications

Dihydropyridines are widely used in the treatment of cardiovascular diseases, primarily:

-

Hypertension: By inducing vasodilation and reducing peripheral resistance, DHPs are effective in lowering blood pressure.[4]

-

Angina Pectoris: In stable angina, DHPs reduce myocardial oxygen demand by decreasing afterload. In vasospastic angina, they prevent coronary artery spasm.[1]

Beyond their established cardiovascular applications, research has explored other potential therapeutic uses for dihydropyridines, including as anticancer, neuroprotective, and anti-inflammatory agents.[9]

Data Presentation

Table 1: Comparative In Vitro Potency of Selected Dihydropyridine Derivatives

| Derivative | IC50 (nM) for L-type Ca2+ Channels | Binding Affinity (Kd) (nM) | Target Selectivity |

| Nifedipine | ~100 | ~0.1-1.0 | Primarily L-type |

| Amlodipine | ~1.9 | ~1.0-3.0 | L-type, some N-type activity |

| Nisoldipine | ~10 (antioxidant effect) | - | L-type |

| Nimodipine | ~80-100 (antioxidant effect) | - | L-type, with some preference for cerebral vessels |

| Nicardipine | - | - | L-type |

| Isradipine | - | - | L-type |

| Felodipine | - | - | L-type |

| Lercanidipine | - | - | L-type, some T-type activity |

Note: IC50 and Kd values can vary depending on the experimental conditions and tissue/cell type used.[5]

Table 2: Pharmacokinetic Properties of Common Dihydropyridine Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |

| Nifedipine | 45-75 | 92-98 | 2-5 | Hepatic (CYP3A4) |

| Amlodipine | 64-90 | ~98 | 30-50 | Hepatic (CYP3A4) |

| Felodipine | ~15 | >99 | 11-16 | Hepatic (CYP3A4) |

| Nicardipine | ~35 | >95 | 2-4 | Hepatic (CYP3A4) |

| Isradipine | 15-24 | ~97 | 8 | Hepatic (CYP3A4) |

| Nisoldipine | <10 | >99 | 7-12 | Hepatic (CYP3A4) |

| Nimodipine | ~13 | >95 | 1-2 | Hepatic (CYP3A4) |

| Lercanidipine | ~10 | >98 | 8-10 | Hepatic (CYP3A4) |

Experimental Protocols

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to synthesize 1,4-dihydropyridines.[8][10]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

-

Ammonia source (e.g., ammonium acetate or aqueous ammonia)

-

Solvent (e.g., ethanol, water, or glycerol)[8]

Procedure:

-

Combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonia source (1 mmol) in a suitable reaction vessel.[11]

-

Add the chosen solvent. For a greener approach, water can be used as the solvent.[11]

-

The reaction mixture is typically heated under reflux or stirred at room temperature, depending on the specific reactants and solvent used.[12] Microwave irradiation can also be employed to accelerate the reaction.[12]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol).[13]

Radioligand Binding Assay

This assay is used to determine the binding affinity of a dihydropyridine compound to the L-type calcium channel.[14]

Materials:

-

Membrane preparation from a tissue or cell line expressing L-type calcium channels (e.g., rat brain or heart, or transfected HEK293 cells).[14]

-

Radiolabeled dihydropyridine (e.g., (+)-[3H]isradipine or (+)-[3H]PN200-110).[14]

-

Unlabeled dihydropyridine compound for competition studies.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and isolate the membrane fraction through a series of centrifugation steps.[14]

-

Binding Reaction: Incubate the membrane preparation with the radiolabeled dihydropyridine at various concentrations (for saturation binding) or with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor (for competition binding).[14]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[14]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

Data Analysis: For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[15]

Cell-Based Calcium Influx Assay

This assay measures the ability of a dihydropyridine compound to inhibit calcium influx through L-type calcium channels in living cells.

Materials:

-

Cells expressing L-type calcium channels (e.g., A7r5 smooth muscle cells or transfected HEK293 cells).[16]

-

Depolarizing agent (e.g., high potassium solution).

-

Dihydropyridine compound to be tested.

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye like Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases to its active, calcium-sensitive form.[7]

-

Incubation with Compound: Incubate the dye-loaded cells with various concentrations of the dihydropyridine compound.

-

Stimulation and Measurement: Stimulate the cells with a depolarizing agent (e.g., a high potassium solution) to open the voltage-gated calcium channels. Immediately measure the change in fluorescence intensity using a fluorescence microplate reader or microscope.[18]

-

Data Analysis: The inhibitory effect of the dihydropyridine is determined by the reduction in the fluorescence signal upon stimulation. The IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through L-type calcium channels and the effect of dihydropyridines on these currents.[19][20]

Materials:

-

Isolated single cells expressing L-type calcium channels (e.g., ventricular myocytes or vascular smooth muscle cells).[5]

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes.

-

Extracellular and intracellular solutions.

Procedure:

-

Cell Preparation: Isolate single cells and plate them on a glass coverslip.

-

Pipette Fabrication: Pull glass micropipettes to a fine tip with a resistance of 3-7 MΩ when filled with the intracellular solution.[19]

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.[19]

-

Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -40 mV to inactivate T-type channels) and apply depolarizing voltage steps to activate L-type calcium channels.[21] Record the resulting inward calcium currents.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing the dihydropyridine compound and record the effect on the calcium currents.[5]

-

Data Analysis: Analyze the recorded currents to determine the dose-dependent block of the calcium current and to study the effects of the drug on the voltage-dependence of channel activation and inactivation.[5]

Mandatory Visualizations

Caption: Signaling pathway of L-type calcium channel activation and dihydropyridine blockade.

Caption: Experimental workflow for the development and evaluation of dihydropyridine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. benchchem.com [benchchem.com]

- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. abcam.com [abcam.com]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols for YS-201: Cell Culture Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction: YS-201 is a novel investigational compound with potential therapeutic applications. These application notes provide detailed protocols for the in vitro characterization of this compound using cell culture-based assays. The following sections describe standard procedures for cell line maintenance, assessment of cytotoxic and anti-proliferative effects, and analysis of the compound's impact on key cellular signaling pathways. Adherence to these protocols will ensure reproducible and reliable data generation for the preclinical evaluation of this compound.

I. General Cell Culture Maintenance

Proper cell culture technique is critical for obtaining meaningful results. The following are generalized protocols for the culture of both adherent and suspension cell lines. It is essential to consult the specific handling instructions for the cell line of interest.

A. Protocol for Culturing Adherent Cells

-

Media Preparation: Prepare the recommended complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath before use.

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask (e.g., T-75) and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Passaging Adherent Cells:

-

When cells reach 70-80% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

-

Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate for 2-5 minutes at 37°C.

-

Once cells have detached, add complete growth medium to inactivate the trypsin.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.[1]

-

B. Protocol for Culturing Suspension Cells

-

Thawing and Seeding: Follow the same thawing procedure as for adherent cells. After centrifugation, resuspend the cells in a new culture flask with the appropriate volume of pre-warmed complete growth medium.

-

Passaging Suspension Cells:

-

Aseptically remove a portion of the cell suspension from the culture flask.

-

Centrifuge the suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Add the resuspended cells back to the original flask or to new flasks at the recommended split ratio.[1]

-

II. Assessment of this compound Cytotoxicity and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and proliferation.

A. MTT Assay Protocol

-

Cell Seeding:

-

Trypsinize and count adherent cells or directly count suspension cells.

-

Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[2]

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment (for adherent cells) and recovery.[2]

-

-

This compound Treatment:

-

Prepare a 2X stock concentration of this compound in complete growth medium.

-

Perform serial dilutions to create a range of concentrations to be tested.

-

Remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium (vehicle control).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

B. Data Presentation: this compound Cytotoxicity

The results of the MTT assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.

| Cell Line | This compound IC50 (µM) at 48h |

| Cell Line A (e.g., A549) | Insert Value |

| Cell Line B (e.g., MCF-7) | Insert Value |

| Cell Line C (e.g., Jurkat) | Insert Value |

III. Analysis of this compound on Cellular Signaling Pathways

To understand the mechanism of action of this compound, it is crucial to investigate its effects on intracellular signaling pathways. Western blotting is a common technique used to detect changes in protein expression and activation status.

A. Western Blot Protocol

-

Cell Lysis:

-

Culture and treat cells with this compound as described previously.

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, total ERK, Caspase-3, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

B. Data Presentation: Effect of this compound on Protein Expression

Summarize the relative changes in the expression or activation of key signaling proteins following treatment with this compound.